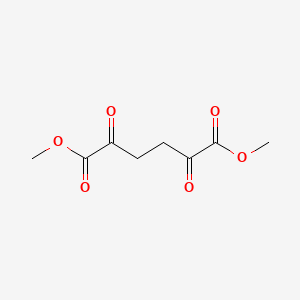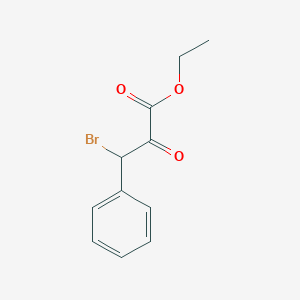
BZ-Val-gly-arg-pna
Übersicht
Beschreibung
“BZ-Val-gly-arg-pna” is a chromogenic substrate for trypsin and bacterial trypsin-like proteases . It is also used as a substrate for envelysin and t-plasminogen activator . The compound has the molecular formula C27H36N8O7 .
Molecular Structure Analysis
The molecular structure of “BZ-Val-gly-arg-pna” is complex, with a molecular weight of 584.6 g/mol . The IUPAC name is benzyl N - [ (2 S )-1- [ [2- [ [ (2 S )-5- (diaminomethylideneamino)-1- (4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate .Physical And Chemical Properties Analysis
“BZ-Val-gly-arg-pna” has a molecular weight of 584.6 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 15 .Wissenschaftliche Forschungsanwendungen
1. Hemostasis and Coagulation Studies BZ-Val-Gly-Arg-PNA has been employed in the study of hemostasis and coagulation. Specifically, it is used as a substrate in assays to measure the activity of various enzymes involved in blood clotting. For instance, it serves as a substrate for thrombin, a key enzyme in the coagulation cascade. This application is significant in understanding and diagnosing blood clotting disorders and in the development of anticoagulant drugs (Iwanaga et al., 1978), (Huikata et al., 1979).
2. Enzyme Kinetics and Specificity Analysis The peptide has been used in kinetic studies to analyze the specificity and activity of various enzymes, particularly serine proteases. These studies contribute to a deeper understanding of enzyme mechanisms and can be instrumental in the design of enzyme inhibitors and other therapeutic agents. The role of BZ-Val-Gly-Arg-PNA in such studies highlights its utility in biochemistry and pharmacology research (Takada et al., 1980), (Mattler Le & Bang Nu, 1977).
3. Clinical Diagnostics and Therapeutics In clinical diagnostics, BZ-Val-Gly-Arg-PNA is utilized in assays to detect and quantify enzymes linked to various diseases. For example, it is used in assays for detecting thrombin and factor Xa activities, which are crucial in diagnosing conditions like intravascular coagulation. This application demonstrates its potential in the development of diagnostic tools and therapeutic strategies (Vinazzer & Heimburger, 1978).
4. Development of Enzyme Inhibitors BZ-Val-Gly-Arg-PNA aids in the screening and development of enzyme inhibitors, particularly for serine proteases. By acting as a substrate in enzyme assays, it helps in identifying and characterizing potential inhibitors, which can be crucial in the treatment of various diseases, including cancer and cardiovascular disorders (Svendsen et al., 1972).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29)/t20-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEHHVCMWRKKMY-UNMCSNQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BZ-Val-gly-arg-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Dihydropyrrolo[2,3-e]indole](/img/structure/B3276682.png)

![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)
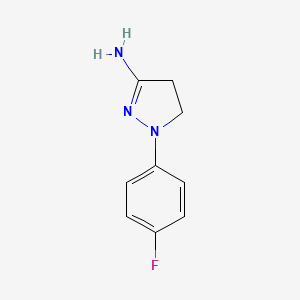
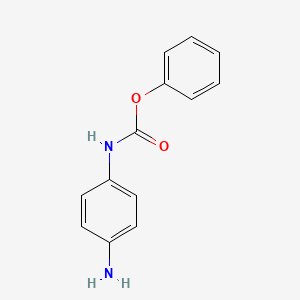
![(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B3276735.png)
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)
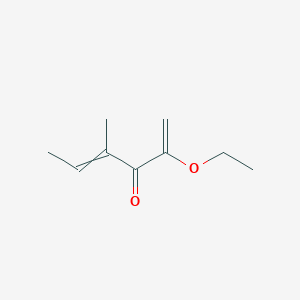

![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)
